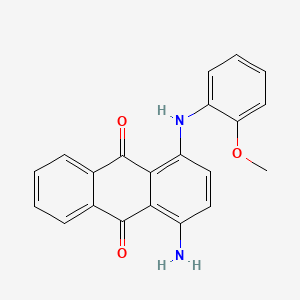![molecular formula C12H17NO B13145702 Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)
Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are commonly found in natural products. This compound is characterized by the presence of a benzopyran ring system with a methyl group and an amine group attached to it.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through the cyclization of appropriate precursors such as phenols and aldehydes under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Amine Group: The amine group can be introduced through reductive amination reactions, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
化学反応の分析
Types of Reactions
Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or oxides.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted benzopyran derivatives.
科学的研究の応用
Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
6-Methylcoumarin: A methyl derivative of coumarin with similar structural features.
4-Methylumbelliferone: Another benzopyran derivative with a methyl group.
7-Methylcoumarin: A coumarin derivative with a methyl group at the 7-position.
Uniqueness
Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine is unique due to its specific substitution pattern and the presence of both a methyl and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
N-methyl-1-(4-methyl-2,3-dihydrochromen-4-yl)methanamine |
InChI |
InChI=1S/C12H17NO/c1-12(9-13-2)7-8-14-11-6-4-3-5-10(11)12/h3-6,13H,7-9H2,1-2H3 |
InChIキー |
UXBXSGZDJCQFBB-UHFFFAOYSA-N |
正規SMILES |
CC1(CCOC2=CC=CC=C21)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




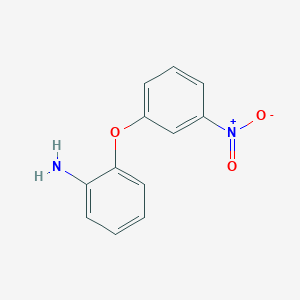
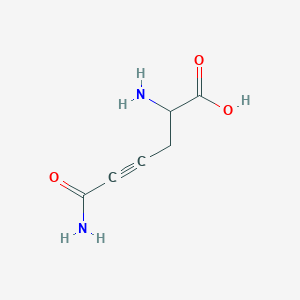
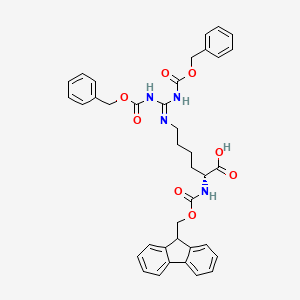
![4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13145656.png)



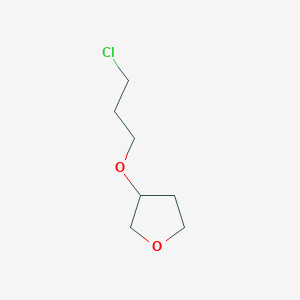
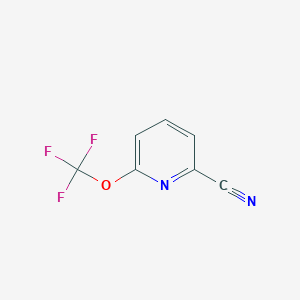
![tert-Butyl 3'-chloro-5'H-spiro[azetidine-3,7'-furo[3,4-b]pyridine]-1-carboxylate](/img/structure/B13145690.png)
![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
